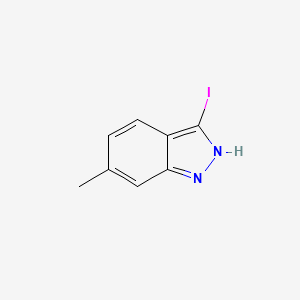

3-Iodo-6-methyl-1H-indazole

Descripción general

Descripción

3-Iodo-6-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position of the indazole ring. Indazole compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-indazole typically involves halogenation and cyclization reactions. One common method includes the iodination of a suitable precursor, such as 6-methyl-1H-indazole, using iodine or an iodine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine atom at the 3-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids yields 3-aryl-6-methyl-1H-indazole derivatives:

text3-Iodo-6-methyl-1H-indazole + ArB(OH)₂ → 3-Ar-6-methyl-1H-indazole + Byproducts

Conditions :

-

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂

-

Ligand: Tri--tolylphosphine

-

Base: Na₂CO₃ or K₂CO₃

-

Solvent: DMF or DME, 80–100°C

Example :

| Starting Material | Boronic Acid | Product | Yield |

|---|---|---|---|

| This compound | 4-Methoxyphenyl | 3-(4-MeO-Ph)-6-methylindazole | 82% |

Heck Reaction

Palladium-mediated coupling with alkenes produces alkenyl-substituted indazoles:

textThis compound + CH₂=CH-R → 3-(CH₂CH-R)-6-methyl-1H-indazole

Conditions :

Nucleophilic Substitution

The iodine atom is susceptible to displacement by nucleophiles under basic conditions.

Azidation

Reaction with sodium azide yields 3-azido-6-methyl-1H-indazole:

textThis compound + NaN₃ → 3-N₃-6-methyl-1H-indazole + NaI

Conditions :

-

Solvent: DMSO, 60°C

-

Yield: 65–75%.

Amination

Primary or secondary amines replace iodine to form 3-amino derivatives:

textThis compound + R₂NH → 3-NR₂-6-methyl-1H-indazole + HI

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF, 80°C

-

Yield: 60–70%.

Methyl Group Oxidation

The methyl group at the 6-position can be oxidized to a carboxylic acid:

text6-CH₃ → 6-COOH

Conditions :

-

Oxidizing agent: KMnO₄ in H₂SO₄

-

Solvent: H₂O/acetone, reflux

-

Yield: 50–60%.

Nitro Group Reduction

While the parent compound lacks a nitro group, derivatives (e.g., 5-nitro-3-iodo-6-methyl-1H-indazole) undergo reduction:

text5-NO₂ → 5-NH₂

Conditions :

Mechanistic Insights

-

Cross-Coupling : Proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation with boronic acids or insertion of alkenes .

-

Substitution : Follows an SAr mechanism, facilitated by electron-withdrawing groups on the indazole ring.

Comparative Reactivity

| Reaction Type | Key Reagents/Conditions | Typical Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DMF | 70–85% |

| Heck Reaction | Pd(OAc)₂, alkene, DIEA | 60–75% |

| Azidation | NaN₃, DMSO | 65–75% |

| Methyl Oxidation | KMnO₄, H₂SO₄ | 50–60% |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Iodo-6-methyl-1H-indazole is primarily recognized for its role in the synthesis of bioactive compounds, especially in the development of anti-cancer agents. Its structural features allow it to inhibit specific cellular pathways associated with tumor growth and proliferation.

Case Studies:

- Anticancer Properties: Research has shown that indazole derivatives can effectively inhibit cancer cell proliferation. For example, a study demonstrated that certain derivatives exhibited superior inhibitory effects on tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Apoptosis Induction: Another significant study indicated that indazole derivatives could induce apoptosis in cancer cells by modulating key apoptotic pathways. This suggests that compounds like this compound may be developed into low-toxicity anticancer treatments .

Material Science

The compound is utilized in formulating advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance. Its incorporation into materials can improve their durability and performance under various conditions.

Biological Research

In biological research, this compound serves as a tool for studying its effects on various biological systems. Researchers employ this compound to elucidate mechanisms of action in drug design and development, particularly focusing on how it interacts with cellular targets.

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in methods for detecting and quantifying related compounds within complex mixtures. Its stable chemical structure makes it suitable for use in various analytical techniques.

Environmental Science

The compound is also explored for potential applications in environmental remediation. Its reactive nature allows it to participate in the degradation of pollutants, making it a candidate for cleaning up contaminated environments.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in anti-cancer drug synthesis; induces apoptosis in cancer cells |

| Material Science | Enhances thermal stability and chemical resistance in polymers and coatings |

| Biological Research | Studies effects on biological systems; elucidates drug mechanisms |

| Analytical Chemistry | Acts as a reference standard for detection and quantification |

| Environmental Science | Explored for pollutant degradation and environmental remediation |

Mecanismo De Acción

The mechanism of action of 3-Iodo-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-Iodo-1H-indazole: Lacks the methyl group at the sixth position.

6-Methyl-1H-indazole: Lacks the iodine atom at the third position.

3-Bromo-6-methyl-1H-indazole: Contains a bromine atom instead of iodine at the third position.

Uniqueness: 3-Iodo-6-methyl-1H-indazole is unique due to the combined presence of both iodine and methyl substituents, which can influence its reactivity and biological activity. The iodine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl group can affect its steric and electronic properties .

Actividad Biológica

3-Iodo-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an indazole ring substituted with an iodine atom at the 3-position and a methyl group at the 6-position. This unique structure contributes to its biological activity, particularly in cancer treatment and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions on indazole derivatives. A common method includes the use of iodine in the presence of bases like potassium carbonate in acetonitrile as a solvent, which facilitates the introduction of the iodine substituent while maintaining the integrity of the indazole core .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study reported that derivatives of indazole, including this compound, induced apoptosis in breast cancer cells (4T1), with IC50 values indicating effective inhibition of cell growth . The mechanism appears to involve modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that certain indazole derivatives possess activity against Leishmania major, with molecular docking studies suggesting strong binding affinity to trypanothione reductase, a critical enzyme for the parasite's survival . The compound's structural features may enhance its interaction with biological targets, making it a candidate for further development as an antileishmanial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | 4T1 Breast Cancer Cells | 2.5 | Induction of apoptosis via Bax/Caspase pathway |

| Antimicrobial | Leishmania major | 5.0 | Inhibition of trypanothione reductase |

Case Study: Induction of Apoptosis in Cancer Cells

A study focused on the effects of various indazole derivatives on breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis. Flow cytometry analysis showed a rise from 3.7% apoptotic cells at low concentrations to over 53% at higher doses (5 µM) after 24 hours . Western blot analyses further confirmed changes in protein expression linked to apoptosis.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how well this compound binds to specific biological targets. These studies suggest that the compound forms stable interactions with key enzymes involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

3-iodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBIAXZUZKSIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609752 | |

| Record name | 3-Iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-96-7 | |

| Record name | 3-Iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.